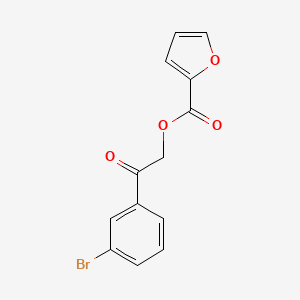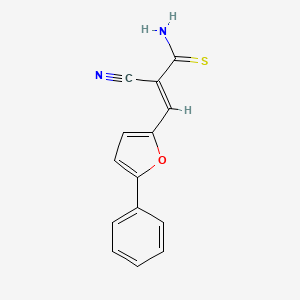
2-(3-bromophenyl)-2-oxoethyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-2-oxoethyl 2-furoate is a chemical compound that belongs to the group of furoic acid derivatives. It is a synthetic compound that has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenyl)-2-oxoethyl 2-furoate is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. The compound may also induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to induce DNA damage and inhibit DNA repair, leading to cell cycle arrest and apoptosis. The compound has also been shown to inhibit the activity of certain enzymes involved in the metabolism of cancer cells, leading to decreased cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-bromophenyl)-2-oxoethyl 2-furoate in lab experiments is its high yield of synthesis and ease of purification. The compound is also relatively stable and can be stored for extended periods. However, one of the limitations of using the compound is its toxicity. The compound has been shown to be toxic to normal cells at high concentrations, making it challenging to use in vivo.
Orientations Futures
There are several future directions for research on 2-(3-bromophenyl)-2-oxoethyl 2-furoate. One of the primary areas of research is the development of novel cancer therapies based on the compound. Researchers are also investigating the mechanism of action of the compound to better understand its anti-tumor activity. Additionally, there is interest in developing analogs of the compound with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific studies. The compound has anti-tumor activity against various cancer cell lines and has been shown to induce cell cycle arrest and apoptosis in cancer cells. While the compound has several advantages for lab experiments, its toxicity remains a limitation. Future research on the compound is focused on developing novel cancer therapies and understanding its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-(3-bromophenyl)-2-oxoethyl 2-furoate involves the reaction between 3-bromobenzaldehyde and ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through Claisen-Schmidt condensation, followed by cyclization to form the desired product. The yield of the synthesis is typically high, and the compound can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
2-(3-bromophenyl)-2-oxoethyl 2-furoate has been the subject of several scientific studies due to its potential therapeutic applications. One of the primary areas of research is cancer treatment. Studies have shown that the compound has anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further research.
Propriétés
IUPAC Name |
[2-(3-bromophenyl)-2-oxoethyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO4/c14-10-4-1-3-9(7-10)11(15)8-18-13(16)12-5-2-6-17-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLWBAAKKKHEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)COC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5-dimethyl-3-[2-(4-nitrophenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5725450.png)
![N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5725455.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5725457.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B5725460.png)
![5-chloro-N'-{4-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B5725481.png)

![2-{[5-cyano-6-(4-methylphenyl)-2-(methylthio)-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B5725488.png)


![N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5725507.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5725526.png)
![2-[(4-chlorobenzyl)thio]-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5725533.png)